synthesis and characterization of 4-nitro-1H-indene-1,3(2H)-dione
synthesis and characterization of 4-nitro-1H-indene-1,3(2H)-dione
An In-Depth Technical Guide to the Synthesis and Characterization of 4-nitro-1H-indene-1,3(2H)-dione
Abstract
The 1,3-indanedione scaffold is a privileged structure in medicinal chemistry and materials science, valued for its versatile reactivity and diverse biological activities.[1] The introduction of a nitro group onto this framework, specifically at the 4-position, yields 4-nitro-1H-indene-1,3(2H)-dione, a molecule with significantly altered electronic properties. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring and modifies the acidity of the methylene protons, making it a valuable intermediate for the synthesis of complex heterocyclic systems and a candidate for various pharmacological evaluations.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-nitro-1H-indene-1,3(2H)-dione, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the 4-Nitro-1H-indene-1,3(2H)-dione Core
1,3-Indanedione and its derivatives are recognized as crucial building blocks in organic synthesis.[3] Their applications are extensive, ranging from the development of pharmaceuticals with anticoagulant, anti-inflammatory, and antimicrobial properties to their use in creating advanced materials for electronics and photopolymerization.[1][4]
The strategic placement of a nitro group at the 4-position of the indanedione aromatic ring is a key chemical modification. This functionalization serves two primary purposes:
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Electronic Modulation: The nitro group is a strong deactivating, meta-directing group in electrophilic aromatic substitution. However, its presence fundamentally alters the electron density of the entire molecule, influencing the reactivity of the dione portion and providing a handle for further functionalization, such as reduction to an amine.
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Pharmacological Potential: Nitroaromatic compounds are prevalent in drug discovery. They can act as bioisosteres, participate in crucial binding interactions with biological targets, or serve as precursors to other functional groups. Derivatives of nitrated indanediones have been investigated for their potential cytotoxic and leishmanicidal activities.[2]
This guide offers a detailed protocol for the reliable synthesis of 4-nitro-1H-indene-1,3(2H)-dione and a systematic approach to its structural confirmation and purity assessment, ensuring a solid foundation for its application in further research and development.
Synthesis of 4-nitro-1H-indene-1,3(2H)-dione
The most direct and established method for preparing 4-nitro-1H-indene-1,3(2H)-dione is through the electrophilic nitration of the parent compound, 1H-indene-1,3(2H)-dione.[5] This reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group.
Underlying Principle: Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A nitronium ion (NO₂⁺) is generated in situ from the reaction between a strong acid, typically sulfuric acid, and nitric acid. The electron-rich aromatic ring of the 1,3-indanedione attacks the highly electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base (such as the bisulfate ion) restores the aromaticity of the ring, yielding the final nitrated product. The dicarbonyl system deactivates the aromatic ring, necessitating strong nitrating conditions.
Detailed Experimental Protocol
This protocol is a synthesized representation of standard laboratory procedures for nitration of aromatic compounds.
Safety First: This procedure involves the use of highly corrosive and strong oxidizing acids. All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory. An ice bath must be readily available to control the reaction temperature. Spills should be neutralized with sodium bicarbonate.
Reagents and Materials:
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1H-indene-1,3(2H)-dione (CAS 606-23-5)[6]
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Concentrated Nitric Acid (HNO₃, 70%)
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Deionized Water
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Crushed Ice
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Ethanol (for recrystallization)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Buchner funnel and filter flask
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Filter paper
Step-by-Step Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (50 mL). Place the flask in an ice bath and allow the acid to cool to 0-5 °C with gentle stirring.
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Substrate Dissolution: Once cooled, slowly and portion-wise add 1H-indene-1,3(2H)-dione (10.0 g, 0.068 mol) to the cold sulfuric acid. Stir until all the solid has dissolved. Maintain the temperature below 10 °C throughout the addition.
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Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.5 mL, 0.103 mol) to concentrated sulfuric acid (10 mL). Cool this mixture in an ice bath.
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Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 1,3-indanedione over a period of 30-45 minutes. Crucially, the internal temperature of the reaction must be maintained between 0 °C and 5 °C. The reaction is highly exothermic, and careful control is necessary to prevent side reactions and ensure regioselectivity.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
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Work-up and Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice (approx. 500 g) in a large beaker with vigorous stirring. A precipitate will form.
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Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
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Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-nitro-1H-indene-1,3(2H)-dione.
Comprehensive Characterization
Once synthesized, the identity, structure, and purity of the product must be unequivocally confirmed. A combination of spectroscopic and physical methods is employed for this purpose.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the ¹H NMR spectrum provides definitive information about the proton environment. The aromatic region is particularly diagnostic for confirming the position of the nitro group.
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Aromatic Protons (3H): The introduction of the nitro group breaks the symmetry of the benzene ring, resulting in three distinct signals. These signals will appear as complex multiplets or doublets/triplets in the downfield region (typically δ 7.5-8.5 ppm). The specific coupling patterns (J-coupling) between adjacent protons can be used to assign their positions.
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Methylene Protons (2H): The two protons of the CH₂ group are chemically equivalent and will appear as a singlet in the upfield region (typically δ 3.0-3.5 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the key functional groups present in the molecule.
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C=O Stretch (Ketones): Strong, sharp absorption bands are expected in the region of 1700-1740 cm⁻¹. The conjugation with the aromatic ring and the presence of two carbonyls may lead to two distinct peaks.
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N-O Stretch (Nitro Group): Two characteristic strong bands will be present. An asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The presence of these two bands is strong evidence for the nitro group.[4]
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C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
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Molecular Ion Peak ([M]⁺): For 4-nitro-1H-indene-1,3(2H)-dione (C₉H₅NO₄), the expected monoisotopic mass is approximately 191.02 g/mol .[7] The mass spectrum should show a prominent peak corresponding to this mass.
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Fragmentation: Common fragmentation patterns may include the loss of NO₂ (mass 46), CO (mass 28), or other small neutral molecules, providing further structural corroboration.
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Physical and Chromatographic Analysis
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Melting Point: A sharp melting point range is a strong indicator of high purity. The literature value should be compared to the experimentally determined value.
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Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used, where the product shows a single spot with a distinct Rƒ value, different from the starting material.
Summary of Characterization Data
| Technique | Parameter | Expected Observation for 4-nitro-1H-indene-1,3(2H)-dione |
| ¹H NMR | Chemical Shift (δ) | ~7.5-8.5 ppm (m, 3H, Ar-H); ~3.2 ppm (s, 2H, CH₂) |
| FT-IR | Wavenumber (cm⁻¹) | ~1710-1740 (C=O, strong); ~1540 (N-O asymm.); ~1350 (N-O symm.)[4] |
| Mass Spec. | m/z | 191.02 ([M]⁺, monoisotopic mass)[7] |
| Melting Point | Temperature (°C) | A sharp, defined range consistent with literature values. |
| Appearance | Physical State | Typically a yellow or pale-yellow solid. |
Characterization Logic Diagram
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iajps.com [iajps.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]
- 6. 1H-Indene-1,3(2H)-dione [webbook.nist.gov]
- 7. PubChemLite - 4-nitro-1h-indene-1,3(2h)-dione (C9H5NO4) [pubchemlite.lcsb.uni.lu]
